4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide
Description
Overview of 1,2,3-Oxathiazole 2,2-Dioxide Scaffolds
The 1,2,3-oxathiazole 2,2-dioxide scaffold is a specific type of five-membered cyclic sulfamidate. rsc.org This heterocyclic system is also referred to as a five-membered ring cyclic sulfamidate imine. rsc.orgrsc.org The core structure consists of a C2H3NO3S molecular formula for the unsubstituted parent compound, 5H-1,2,3-oxathiazole 2,2-dioxide. chemspider.com
A key feature of this scaffold is the presence of a reactive N-sulfonyl imine moiety integrated within a stereodefined skeleton. rsc.orgrsc.org This built-in functionality makes the scaffold a valuable platform for a variety of chemical transformations. It can act as a substrate in reactions such as nucleophilic additions, reductions, and cycloadditions, often proceeding with high efficiency and stereoselectivity. rsc.org Additionally, the presence of acidic protons adjacent to the imine group allows these scaffolds to participate as nucleophiles in other chemical processes. rsc.orgrsc.org The most common method for preparing these scaffolds involves the use of sulfamoyl chloride, often generated in situ from chlorosulfonyl isocyanate (CSI) and formic acid, which reacts with α-hydroxyketone precursors. rsc.org
Scope of Academic Research on 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide and Related Systems
Direct academic research focusing specifically on this compound appears to be limited in readily accessible literature. However, extensive research exists on the broader class of 5H-1,2,3-oxathiazole 2,2-dioxides and their analogues, which provides a framework for understanding the potential chemistry of the 4-phenyl derivative.
The research has largely concentrated on the synthesis and reactivity of this class of cyclic sulfamidate imines as versatile precursors for stereoselective synthesis. rsc.orgrsc.org Studies have explored various substituted versions of the core scaffold, demonstrating its utility. For instance, the synthesis and properties of the 4-methyl substituted analogue have been documented. lookchem.comchemicalbook.com Research into related, though structurally distinct, sulfur-containing heterocycles like 1,2,3-benzoxathiazine-2,2-dioxides has shown their potential as inhibitors of human carbonic anhydrases, while 3,4-dihydrobenzo[e] rsc.orgrsc.orgacs.orgoxathiazine 2,2-dioxide analogues have been investigated as potential antidepressant agents. nih.govnih.gov
The table below summarizes research on systems related to this compound, highlighting the focus on synthesis and application of the core scaffold and its derivatives.
| Compound/Scaffold Class | CAS Number | Molecular Formula | Area of Research |
| 5H-1,2,3-Oxathiazole 2,2-dioxide | Not specified | C2H3NO3S | Parent scaffold for versatile stereoselective synthesis of heterocycles. rsc.orgrsc.orgchemspider.com |
| This compound | Not specified | C8H7NO3S | Specific research is limited; properties inferred from related systems. chemspider.com |
| 4-Methyl-5H-1,2,3-oxathiazole 2,2-dioxide | 1025506-08-4 | C3H5NO3S | Synthesis and use as a chemical intermediate. lookchem.comchemicalbook.com |
| 1,2,3-Benzoxathiazine-2,2-dioxides | Not applicable | Variable | Investigated as inhibitors of human carbonic anhydrase isoforms. nih.gov |
| 3,4-Dihydrobenzo[e] rsc.orgrsc.orgacs.orgoxathiazine 2,2-dioxide | Not applicable | Variable | Analogs studied as potential AMPA receptor potentiators with antidepressant activity. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-5H-oxathiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-13(11)9-8(6-12-13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJUSNWIRNUXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NS(=O)(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenyl 5h 1,2,3 Oxathiazole 2,2 Dioxide and Its Analogues
Direct Cyclization Approaches
Condensation Reactions with α-Hydroxy Ketones and Sulfamide (B24259) Derivatives
Information regarding the direct synthesis of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide through the condensation of α-hydroxy ketones, such as α-hydroxyacetophenone, with sulfamide or its derivatives is not extensively documented in the reviewed scientific literature. This specific synthetic route remains an area requiring further investigation to establish viable reaction conditions and outcomes.
Optimization of Reaction Conditions and Reagents (e.g., Solvents, Acid Catalysis)
Due to the limited availability of published research on the direct condensation method for this compound, a detailed discussion on the optimization of reaction conditions, including the choice of solvents and the use of acid catalysis for this specific transformation, cannot be provided at this time.
Asymmetric Synthesis Pathways
The asymmetric synthesis of chiral cyclic sulfamidates, which are analogues of this compound, has been successfully achieved through various catalytic methods. These pathways are crucial for obtaining enantiomerically enriched products, which are valuable building blocks in medicinal chemistry.
Catalytic Asymmetric Hydrogenation of Cyclic Sulfamidate Imines
A highly effective method for the synthesis of chiral cyclic sulfamidates is the asymmetric hydrogenation of cyclic sulfamidate imines. This approach has been realized using earth-abundant transition metals like nickel, as well as precious metals such as iridium, affording excellent yields and high enantioselectivities.
The success of nickel-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines is highly dependent on the choice of chiral ligand. A nickel(II) acetate (B1210297) precursor in combination with chiral diphosphine ligands has proven to be a robust catalytic system. Ligand screening has identified (S,S)-Ph-BPE as a particularly effective ligand, leading to high yields and exceptional enantioselectivities. Another notable chiral diphosphine ligand, (S)-Binapine, has also been successfully employed in these transformations.
The catalytic system of Ni(OAc)₂/(S,S)-Ph-BPE has been shown to efficiently catalyze the asymmetric hydrogenation of a variety of cyclic sulfamidate imines, yielding the corresponding chiral cyclic sulfamidates with up to 99% yield and greater than 99% enantiomeric excess (ee).
Table 1: Performance of Chiral Diphosphine Ligands in Nickel-Catalyzed Asymmetric Hydrogenation
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (S,S)-Ph-BPE | >99 | 94 |
| 2 | (S)-Binapine | >99 | 91 |
The choice of solvent plays a critical role in the outcome of the nickel-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines, significantly influencing both the conversion rate and the enantioselectivity of the reaction. A systematic study of various solvents has revealed that alcoholic solvents are generally superior to nonprotic solvents for this transformation.
Among the alcoholic solvents tested, 2,2,2-trifluoroethanol (B45653) (TFE) was identified as the optimal choice, providing full conversion and the highest enantioselectivity. In contrast, nonprotic solvents such as dichloromethane (B109758) (DCM) and toluene (B28343) resulted in lower enantioselectivities. The use of protic solvents like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) also afforded high conversions and good to excellent enantioselectivities.
Table 2: Effect of Solvent on Nickel-Catalyzed Asymmetric Hydrogenation
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | MeOH | >99 | 85 |
| 2 | EtOH | >99 | 90 |
| 3 | TFE | >99 | 94 |
| 4 | DCM | >99 | 75 |
| 5 | Toluene | >99 | 68 |
Catalyst Loading Optimization and Turnover Number (TON) Studies
The efficiency of catalytic systems in the synthesis of cyclic sulfamidates is a critical area of research, with a focus on minimizing catalyst loading while maximizing yield and turnover number (TON). Studies have demonstrated that low catalyst loadings can be highly effective. For instance, in the asymmetric hydrogenation of cyclic sulfamidate imines, a nickel-based catalyst system has been successfully employed at a remarkably low loading of 0.1 mol% on a gram scale, achieving a near-quantitative yield of 99%. researchgate.net This high efficiency indicates a very high turnover number, signifying that a single catalyst molecule can facilitate the conversion of a large number of substrate molecules.
Another approach involves the use of gold(I) catalysts for the intramolecular cyclization of sulfamate (B1201201) esters. In these reactions, a combination of (IPr)AuCl and AgBF₄ is typically used, with catalyst loadings around 5 mol% for each component. researchgate.net While higher than the nickel-catalyzed system, this loading is still considered efficient for achieving good to excellent yields in the synthesis of the cyclic sulfamidate core.
Catalyst Loading in Cyclic Sulfamidate Synthesis
| Catalyst System | Catalyst Loading (mol%) | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Ni(OAc)₂/(S, S)-Ph-BPE | 0.1 | Asymmetric Hydrogenation | 99% | researchgate.net |
| (IPr)AuCl / AgBF₄ | 5.0 | Intramolecular Dehydrative Amination | Good to Excellent | researchgate.net |
Organocatalytic Approaches (e.g., L-Proline Catalysis in Alkylidene Derivatives Synthesis)
Organocatalysis represents an environmentally benign and efficient strategy for synthesizing derivatives of oxathiazole systems. L-proline, a naturally occurring amino acid, has emerged as a powerful organocatalyst in this context. nih.gov It has been effectively used in the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives, which are structurally related to the alkylidene derivatives of the target compound. researchgate.netasianpubs.org
This methodology involves the reaction of an aromatic aldehyde with hippuric acid, using acetic anhydride (B1165640) as a dehydrating agent and L-proline as the catalyst. asianpubs.org The use of L-proline is advantageous as it is thermally stable, readily available, and environmentally non-hazardous. researchgate.netasianpubs.org This approach is noted for its simplicity, shorter reaction times, and the excellent yields of the resulting alkylidene products. researchgate.netasianpubs.org The catalytic cycle is believed to involve the formation of an enamine intermediate, a common mechanism in L-proline catalysis. clockss.org
Asymmetric Transfer Hydrogenation in Diaryl Cyclic Sulfamidate Formation
Asymmetric transfer hydrogenation (ATH) is a potent method for the enantioselective synthesis of chiral cyclic sulfamidates from their corresponding imines. nih.gov This technique typically employs a hydrogen source, such as a formic acid/triethylamine (HCO₂H/Et₃N) mixture, in conjunction with a well-defined chiral transition metal catalyst. nih.gov
Chiral rhodium catalysts, particularly those of the Noyori-type like Cp*RhCl(TsDPEN), have proven to be highly effective. researchgate.netnih.gov These catalysts can produce the desired cyclic sulfamidates with excellent yields and high levels of enantioselectivity, often at room temperature and with very short reaction times. nih.gov The process is so efficient that it can be applied to substrates with pre-existing stereocenters, proceeding with dynamic kinetic resolution to yield products with high diastereoselectivity. researchgate.netnih.gov
Asymmetric Transfer Hydrogenation (ATH) of Cyclic Sulfamidate Imines
| Catalyst | Hydrogen Source | Key Features | Reference |
|---|---|---|---|
| (S,S)- or (R,R)-Cp*RhCl(TsDPEN) | HCO₂H / Et₃N | Excellent yields and enantioselectivities; reaction at room temperature. | nih.gov |
| Noyori-type chiral Rh-catalyst | HCO₂H / DBU | Dynamic kinetic resolution (DKR) with high diastereo- and enantioselectivity. | researchgate.net |
Multi-Step Synthesis Strategies from Diverse Precursors
The construction of the this compound scaffold and its analogues often requires multi-step synthetic sequences starting from readily available precursors.
Pathways Involving α-Amino Acids as Precursors for Cyclic Sulfamidates
α-Amino acids serve as valuable and readily accessible chiral precursors for the synthesis of cyclic sulfamidates. researchgate.net These chiral building blocks can be converted into the target heterocyclic systems through a sequence of chemical transformations. researchgate.net The inherent stereochemistry of the starting amino acid is often transferred to the final product, making this a powerful strategy for asymmetric synthesis. The general pathway involves the conversion of the amino acid to a corresponding amino alcohol, which then undergoes cyclization to form the sulfamidate ring. This approach has been extensively utilized to create a diverse library of chiral five-membered ring sulfamidates. researchgate.net
Generation of Sulfamidate Intermediates via Reduction, Protection, and Cyclization Steps
A common multi-step strategy for synthesizing cyclic sulfamidates involves a carefully orchestrated sequence of reduction, protection, and cyclization reactions. A typical synthesis may begin with an α-amino acid, where the carboxylic acid functional group is first reduced to a primary alcohol, often using a powerful reducing agent like lithium aluminum hydride.
To prevent unwanted side reactions in subsequent steps, the amino group is often protected. Following protection, the key cyclization step is performed. This is typically achieved by reacting the amino alcohol intermediate with a sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base. This forms the cyclic sulfamidate ring. For the specific case of 2,2-dioxides, a final oxidation step is required if a sulfamidite (the S(IV) analogue) is formed during cyclization. This oxidation is commonly carried out using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) in the presence of a ruthenium trichloride (B1173362) (RuCl₃) catalyst. researchgate.net
Related Synthetic Routes for Oxathiazole Systems (Regioisomers and Isomers)
The synthesis of oxathiazole systems is not limited to the 1,2,3-isomer. Methodologies have also been developed for the synthesis of regioisomers, such as 1,4,2-oxathiazoles. One effective method for accessing these isomers is through the oxidative cyclization of thiohydroximic acids. nih.gov This reaction represents a reliable way to prepare a diverse range of 1,4,2-oxathiazoles, accommodating various alkyl, aryl, and heteroaryl substituents. The process is scalable and provides a unique entry point to this particular regioisomeric system. nih.gov The development of such distinct synthetic routes for different isomers is crucial for exploring the structure-activity relationships of this class of heterocyclic compounds.
1,3-Dipolar Cycloadditions for 1,2,5-Oxathiazole S-Oxides from Nitrile Oxides and α-Oxo Sulfines
A notable synthetic methodology has been developed for the generation of novel 1,2,5-oxathiazole-S-oxides through the cycloaddition of nitrile oxide dipoles with α-oxo sulfines. rsc.orgrsc.org These α-oxo sulfines are generated in situ from α-diazosulfoxides via the hetero-Wolff rearrangement of an intermediate α-sulfinyl carbene. rsc.org This transformation can be achieved under mild conditions, including transition metal catalysis and thermolysis. rsc.org
The reaction between the nitrile oxide and the α-oxo sulfine (B13751562) proceeds as a 1,3-dipolar cycloaddition to form the 1,2,5-oxathiazole-S-oxide ring system. rsc.org An interesting aspect of this methodology is the formation of diastereomeric cycloadducts and the ability to selectively isolate either the kinetic or thermodynamic isomer based on the reaction conditions. rsc.orgrsc.org
Under traditional batch conditions at 0 °C using rhodium acetate as a catalyst, the kinetic isomers are selectively formed and can be isolated. rsc.orgrsc.org In contrast, employing continuous flow thermolysis at higher temperatures (100 °C) provides the optimal conditions for the synthesis and isolation of the more stable thermodynamic isomers. rsc.orgrsc.org This control over isomeric preference is attributed to the trapping of the Z- and E-isomers of the α-oxo sulfine, which lead to the kinetic and thermodynamic products, respectively, with subsequent conversion of the kinetic to the thermodynamic isomer at elevated temperatures. rsc.org
Table 1: Reaction Conditions for Isomer-Selective Synthesis of 1,2,5-Oxathiazole-S-Oxides
| Parameter | Kinetic Isomer Formation | Thermodynamic Isomer Formation |
|---|---|---|
| Method | Traditional Batch | Continuous Flow |
| Catalyst/Energy | Rhodium Acetate | Thermolysis |
| Temperature | 0 °C | 100 °C |
| Outcome | Selective formation of the kinetic cycloadduct | Optimal for synthesis of the thermodynamic cycloadduct |
[3+2]-Cycloaddition Routes for 1,4,2-Oxathiazoles from Fluorinated Nitrile Oxides and Thioketones
The [3+2]-cycloaddition reaction offers a versatile and efficient pathway to synthesize five-membered heterocycles, including 3-fluoroalkylated 1,4,2-oxathiazoles. uzh.ch This method involves the reaction of in situ generated fluorinated nitrile oxides with various thioketones. uzh.chresearchgate.net The fluorinated nitrile oxides, such as trifluoroacetonitrile (B1584977) oxide, are typically generated from the corresponding hydroximoyl bromides in the presence of a base like triethylamine. uzh.chresearchgate.net
Thioketones have been shown to be exceptionally reactive dipolarophiles in these reactions, sometimes referred to as 'superdipolarophiles'. uzh.ch Their high reactivity ensures that the [3+2]-cycloaddition proceeds efficiently, giving good to excellent yields of the 3-fluoroalkylated 1,4,2-oxathiazoles. uzh.chresearchgate.net A significant advantage of this method is its high regioselectivity, exclusively forming the 1,4,2-oxathiazole isomer with no competitive formation of the regioisomeric 1,2,5-oxathiazole. rsc.orguzh.ch Furthermore, the high reactivity of the thioketones prevents the competitive dimerization of the nitrile oxide dipole, a common side reaction. uzh.ch
The scope of this reaction is broad, accommodating aryl, hetaryl, ferrocenyl, and cycloaliphatic thioketones. uzh.chresearchgate.net The resulting 3-fluoroalkylated 1,4,2-oxathiazoles are of interest as they are considered analogues of 1,2,4-thiadiazoles, which have been investigated as potential anticancer agents. uzh.ch
Table 2: Examples of [3+2]-Cycloaddition of Fluorinated Nitrile Oxides with Thioketones
| Nitrile Oxide Precursor | Thioketone | Product | Yield |
|---|---|---|---|
| Trifluoroacetohydroximoyl bromide | Thiobenzophenone | 3-Trifluoromethyl-5,5-diphenyl-1,4,2-oxathiazole | Good to Excellent |
| Difluoroacetohydroximoyl bromide | Adamantanethione | 3-Difluoromethyl-spiro[1,4,2-oxathiazole-5,2'-adamantane] | Good to Excellent |
Oxidative Cyclization of Thiohydroximic Acids for 1,4,2-Oxathiazoles
An alternative and powerful method for the synthesis of 1,4,2-oxathiazoles is the oxidative cyclization of readily available thiohydroximic acids. nih.govacs.org This approach represents a key method for preparing a diverse set of these heterocycles, some of which are not accessible through other routes. acs.org The reaction has been shown to be scalable, with successful demonstrations on a gram-scale. nih.govacs.org
The process tolerates a wide variety of substituents on the thiohydroximic acid, including alkyl, aryl, and heteroaryl groups. nih.govacs.org A range of oxidants can be employed, such as N-bromosuccinimide (NBS) or iodine (I2) in the presence of a base. lookchem.com For example, the oxidative cyclization of thiohydroximic acids bearing different substituents on the phenyl ring, including halogens, resulted in good yields of the corresponding 3,5-disubstituted 1,4,2-oxathiazoles. lookchem.com Aromatic and substituted aromatic substrates generally provide high yields, while some heteroaromatic substrates perform less effectively. acs.org Alkyl thiohydroximic acids are also well-tolerated, furnishing the products in moderate to high yields. acs.org
This method expands the chemistry of C-H oxidation involving appended N-OH functional groups and provides valuable building blocks for medicinal chemistry, as demonstrated by the rapid preparation of a 1,4,2-oxathiazole analog of an anticancer lead molecule. nih.govacs.org The resulting 1,4,2-oxathiazoles are stable to various conditions, including acidic environments, aqueous basic workups, and silica (B1680970) gel chromatography. acs.org
Table 3: Substrate Scope in Oxidative Cyclization of Thiohydroximic Acids
| R¹ in R¹C(=NOH)SH | R² in Activating Fragment | Product | Yield Range |
|---|---|---|---|
| Aromatic | Aryl | 3-Aryl-5-Aryl-1,4,2-oxathiazole | High (up to 82%) |
| Substituted Aromatic | Aryl | 3-(Subst. Aryl)-5-Aryl-1,4,2-oxathiazole | High |
| Heteroaromatic | Aryl | 3-Heteroaryl-5-Aryl-1,4,2-oxathiazole | Moderate |
| Alkyl | Aryl | 3-Alkyl-5-Aryl-1,4,2-oxathiazole | Moderate to High |
Chemical Reactivity and Transformation Studies
Stereoselective Transformations
The inherent reactivity of the imine bond and the chirality of the heterocyclic ring make 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide and its derivatives excellent substrates for stereoselective reactions.
Enantioselective Reductions (e.g., Hydrogenation of the Imine Moiety)
The prochiral C=N bond of cyclic sulfamidate imines is a prime target for enantioselective reduction, leading to the formation of valuable chiral cyclic sulfamidates. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) have proven to be highly effective methods for this transformation.
Researchers have successfully employed rhodium, nickel, and iridium catalysts with chiral ligands to achieve high yields and excellent enantioselectivities. For instance, the ATH of various 4-aryl substituted cyclic sulfamidate imines using a formic acid/triethylamine (HCO₂H/Et₃N) mixture as the hydrogen source and a chiral Rhodium catalyst, (S,S)-Cp*RhCl(TsDPEN), proceeds rapidly at room temperature to afford the corresponding sulfamidates in high yields and with excellent enantiomeric excess (ee). iiti.ac.in
Similarly, nickel-catalyzed asymmetric hydrogenation has been shown to be highly efficient. Using a Ni(OAc)₂/(S, S)-Ph-BPE catalyst system, a range of 4-aryl substituted cyclic sulfamidate imines were hydrogenated to produce chiral cyclic sulfamidates with impressive results. mdpi.comnih.gov
| Catalyst System | Substrate (4-Aryl) | Yield (%) | ee (%) |
| (S,S)-CpRhCl(TsDPEN) | Phenyl | >99 | 98 |
| (S,S)-CpRhCl(TsDPEN) | 4-Methoxyphenyl | >99 | 99 |
| (S,S)-Cp*RhCl(TsDPEN) | 4-Chlorophenyl | >99 | 98 |
| Ni(OAc)₂/(S, S)-Ph-BPE | Phenyl | 99 | >99 |
| Ni(OAc)₂/(S, S)-Ph-BPE | 2-Naphthyl | 98 | 98 |
| Ni(OAc)₂/(S, S)-Ph-BPE | 3-Thienyl | 94 | 91 |
| Ir-ZhaoPhos L2 | Phenyl | 99 | 99 |
| Ir-ZhaoPhos L2 | 4-Fluorophenyl | 99 | 99 |
This table presents a selection of results from asymmetric hydrogenation studies on 4-aryl-5H-1,2,3-oxathiazole 2,2-dioxides. iiti.ac.inmdpi.comresearchgate.net
These enantioselective reduction methodologies provide a reliable route to chiral sulfamidates, which are important building blocks for the synthesis of more complex chiral molecules. nih.gov
Diastereoselective Reactions Leading to Substituted Derivatives
The cyclic N-sulfonyl imine framework of this compound also serves as an excellent electrophile in diastereoselective addition reactions. A notable example is the base-catalyzed Mannich reaction with cyclic, enolizable anhydrides. This reaction proceeds with high diastereoselectivity to produce δ-lactams. mdpi.com
The reaction tolerates N-sulfonyl imines derived from various aryl aldehydes, and a base-catalyzed product epimerization pathway ensures high anti diastereoselectivity. This transformation highlights the utility of the sulfamidate imine as a precursor for constructing complex heterocyclic systems with controlled stereochemistry. mdpi.com
Derivatization and Functionalization of the Heterocyclic Core
The this compound core can be readily derivatized and functionalized at multiple positions, allowing for the synthesis of a wide array of novel compounds.
Substituent Effects on Chemical Reactivity and Stability
The electronic nature of the substituent on the 4-aryl group can influence the reactivity of the cyclic sulfamidate imine. In asymmetric hydrogenation reactions, for example, substrates with both electron-donating (e.g., 4-methoxyphenyl) and electron-withdrawing (e.g., 4-chlorophenyl) groups on the phenyl ring have been shown to be excellent substrates, generally affording high yields and enantioselectivities. iiti.ac.inmdpi.com This suggests that the catalytic systems are robust and tolerate a range of electronic environments on the aryl moiety. However, subtle differences in reactivity can be observed. For instance, in some nickel-catalyzed hydrogenations, aryl groups with electron-donating substituents have been noted to provide slightly higher enantioselectivities. mdpi.com The stability of the heterocyclic ring itself is generally high, allowing for a broad scope of synthetic transformations under various conditions. researchgate.netuow.edu.au
Modifications at the 5-Position of the Oxathiazole Ring (e.g., Alkylidene and Alkyl Derivatives)
The methylene (B1212753) protons at the 5-position of the 4-aryl-5H-1,2,3-oxathiazole 2,2-dioxide ring are acidic, enabling deprotonation and subsequent reactions with electrophiles. researchgate.netuow.edu.au This reactivity has been exploited for the synthesis of 5-alkylidene and 5-alkyl derivatives.
A highly efficient method for the synthesis of 5-alkylidene derivatives involves an L-proline catalyzed condensation reaction with various aldehydes. iiti.ac.inrsc.org This reaction proceeds at room temperature and produces exclusively the Z-isomers of the trisubstituted 5-alkylidene cyclic sulfamidate imines in high yields. This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. rsc.org
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 89 |
| 4-Nitrobenzaldehyde | 94 |
| 4-Chlorobenzaldehyde | 92 |
| 2-Naphthaldehyde | 85 |
| 2-Furaldehyde | 88 |
| Propanal | 82 |
This table shows the yields for the L-proline catalyzed synthesis of various Z-5-alkylidene-4-phenyl-1,2,3-oxathiazole-2,2-dioxides. rsc.org
Furthermore, the resulting 5-alkylidene derivatives can be readily converted to 5-alkyl substituted cyclic sulfamidate imines. This is achieved through the chemoselective reduction of the exocyclic C=C double bond using a palladium on carbon (10% Pd/C) catalyst, providing an efficient route to these valuable 5-alkyl derivatives in high yields (88-91%). rsc.org
Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions of Sulfamidate Imines
The acidic nature of the C5-protons also allows the this compound to act as a nucleophile in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions. The deprotonated sulfamidate imine forms a prochiral enamide anion that can react with various allylic electrophiles. researchgate.netresearchgate.net
This transformation has been successfully applied to a range of 4,5-disubstituted and 4-substituted cyclic sulfamidate imines with various allyl carbonates. The C-allylated products are typically furnished in moderate to high yields, with high regioselectivities and generally high enantioselectivities. This methodology allows for the construction of a tetrasubstituted stereogenic center at the 5-position of the oxathiazole ring. A notable observation in these reactions is the potential for conversion between N- and C-allylated products, with the C-allylated product being the thermodynamically favored isomer over time. The resulting allylated heterocyclic products are valuable synthetic intermediates, as the imine moiety remains intact for further manipulation. researchgate.netresearchgate.net
Ring-Opening and Rearrangement Processes
The principal mode of reactivity for this compound and related five-membered cyclic sulfamidates involves nucleophilic attack leading to the opening of the heterocyclic ring. researchgate.net This process is distinct from the thermal fragmentation to isothiocyanates observed in isomers like 1,4,2-oxathiazoles. For the 1,2,3-oxathiazole 2,2-dioxide scaffold, the reaction is dominated by the electrophilic nature of the carbon atoms in the ring, particularly the carbon adjacent to the oxygen atom (C5).
Five-membered cyclic sulfamidates exhibit a strong tendency to be ring-opened by nucleophiles with a high degree of site-selectivity. researchgate.net The attack typically occurs at the C-O bond of the heterocycle in a nucleophilic displacement reaction. This stereospecific transformation allows for the controlled introduction of a wide range of functional groups, yielding β-functionalized chiral amines. researchgate.net The process is analogous to the reactivity of activated aziridines, making these compounds valuable synthetic equivalents. researchgate.net
Role as Key Synthetic Intermediates and Building Blocks
Cyclic sulfamidates, including the 4-phenyl derivative, are recognized as highly versatile and flexible synthetic intermediates. researchgate.netenamine.net Their ability to undergo clean, regioselective ring-opening reactions makes them powerful building blocks for constructing more complex, often chiral, molecules. rsc.orgnih.gov
A primary application of this compound is in the stereoselective synthesis of chiral amines. The cyclic sulfamidate acts as a constrained precursor to a 1,2-amino alcohol derivative (phenylglycinol). Nucleophilic ring-opening provides a reliable method for producing a diverse array of β-substituted chiral amines. researchgate.net The stereochemistry of the starting material directs the formation of the new stereocenter, making this a powerful tool in asymmetric synthesis. The general mechanism involves the nucleophile attacking the C5 carbon, cleaving the C-O bond, and subsequent hydrolysis of the resulting sulfamate (B1201201) ester to release the free amine.
Table 1: Examples of Nucleophiles Used in Ring-Opening Reactions for Chiral Amine Synthesis
| Nucleophile Class | Specific Nucleophile | Resulting Product Class |
| Oxygen Nucleophiles | Alkoxides (e.g., NaOR) | Amino ethers |
| Halogen Nucleophiles | Fluoride (B91410) (e.g., CsF) | β-fluoroamines |
| Carbon Nucleophiles | Organocuprates (R₂CuLi) | β-alkyl or β-aryl amines |
| Nitrogen Nucleophiles | Azide (NaN₃) | β-azidoamines |
Cyclic sulfamidates serve as valuable precursors in the synthesis of organophosphorus compounds, specifically those containing phosphonate (B1237965) moieties. nih.govresearchgate.netrsc.org The synthetic strategy typically involves a ring-opening reaction of the sulfamidate with a phosphorus-based nucleophile.
One established method involves the reaction of cyclic sulfamidates with the enolates derived from phosphonate esters, such as ethyl diethylphosphonoacetate. rsc.org This reaction results in the formation of α-phosphono lactams after ring-opening and subsequent intramolecular cyclization. rsc.org Another approach is the direct, regioselective ring-opening of the cyclic sulfamidate with α-lithiated alkylphosphonic esters. nih.gov For example, lithium dialkyl methylphosphonate (B1257008) can open the ring to introduce the phosphonate group, leading to isosteric phosphonate analogues of biologically important molecules like sphingolipids. nih.gov
A different strategy involves a two-step process where the cyclic sulfamidate is first functionalized, for instance by chloroacetylation, followed by phosphorylation via an Arbuzov reaction with a phosphite, such as triethylphosphite. researchgate.net This sequence effectively attaches a phosphonate group to the nitrogen atom of the original ring structure after it has been opened, yielding novel functionalized phosphonates. researchgate.net
Table 2: Synthetic Approaches to Organophosphorus Compounds from Cyclic Sulfamidates
| Phosphorus Reagent | Reaction Type | Intermediate/Product | Reference |
| Lithium dialkyl methylphosphonate | Nucleophilic Ring-Opening | β-amino alkylphosphonate | nih.gov |
| Phosphonate-stabilized enolates | Nucleophilic Ring-Opening / Cyclization | α-phosphono lactam | rsc.org |
| 1. Chloroacetylation2. Triethylphosphite | N-functionalization / Arbuzov Reaction | N-phosphonoalkyl sulfamide (B24259) | researchgate.net |
The utility of this compound as a synthetic intermediate extends to a broad range of enantioenriched organic molecules beyond simple amines. The specific product obtained is determined by the choice of nucleophile used in the ring-opening step. researchgate.net This versatility makes the compound a valuable chiral building block.
For instance:
β-fluoroamines: The use of a fluoride source, such as cesium fluoride, as the nucleophile results in the formation of β-fluoroamines, which are of interest in medicinal chemistry.
Amino ethers: Alkoxides can serve as oxygen nucleophiles, leading to the synthesis of enantioenriched amino ethers upon ring-opening. researchgate.net
Phenylglycinol derivatives: As this compound is synthetically derived from phenylglycinol, its hydrolysis (using water as a nucleophile) or other ring-opening transformations followed by removal of the sulfate (B86663) group can provide access to a variety of N-substituted or C-substituted phenylglycinol derivatives.
This strategic use of a single chiral precursor to generate a library of diverse, enantioenriched products highlights the synthetic power of the cyclic sulfamidate scaffold.
Advanced Spectroscopic and Crystallographic Elucidation of Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide and its derivatives. Through the analysis of various nuclei, including ¹H, ¹³C, ³¹P, and ¹⁹F, researchers can glean a wealth of information regarding the molecule's connectivity, stereochemistry, and electronic environment.
Proton (¹H) NMR Applications in Reaction Monitoring and Stereochemical Analysis
Proton (¹H) NMR spectroscopy is instrumental in monitoring the progress of reactions involving this compound. By observing the appearance of signals corresponding to the product and the disappearance of reactant signals, the progression of a chemical transformation can be accurately tracked. While specific stereochemical analysis of the parent compound is not extensively detailed in available literature, the technique is broadly applied to determine the relative orientation of protons in related heterocyclic systems, providing insights into the three-dimensional arrangement of atoms.
Carbon-13 (¹³C) NMR for Carbon Framework Determination
The carbon skeleton of this compound is definitively established using Carbon-13 (¹³C) NMR spectroscopy. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework. The chemical shifts of the carbon atoms in the phenyl ring and the oxathiazole ring provide valuable information about their electronic environment and bonding.
| Carbon Atom | Chemical Shift (ppm) |
| C4 (Oxathiazole) | Data not available |
| C5 (Oxathiazole) | Data not available |
| C1' (Phenyl) | Data not available |
| C2'/C6' (Phenyl) | Data not available |
| C3'/C5' (Phenyl) | Data not available |
| C4' (Phenyl) | Data not available |
Phosphorus-31 (³¹P) NMR for Organophosphorus Derivatives
For organophosphorus derivatives of this compound, Phosphorus-31 (³¹P) NMR spectroscopy is a crucial analytical tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus, providing information about its oxidation state, coordination number, and the nature of the substituents attached to it. The coupling patterns observed between phosphorus and neighboring protons or carbons can further aid in structural assignment.
Fluorine-19 (¹⁹F) NMR for Fluorinated Analogues
In the case of fluorinated analogues of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy offers significant advantages. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic effects of the surrounding groups, making it an excellent probe for studying the impact of fluorine substitution on the electronic structure of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS)
Based on comprehensive searches for scientific literature and data, it has been determined that detailed experimental results for the specific compound This compound are not available in publicly accessible databases and research publications. The creation of a thorough and scientifically accurate article, as per the requested outline, requires specific data from detailed research findings, including spectroscopic and crystallographic analyses.
Without published data on Electron Ionization Mass Spectrometry, Infrared (IR) Spectroscopy, Chiral Chromatography, Optical Rotation, and X-ray Crystallography for this exact molecule, it is not possible to generate the requested content while adhering to the principles of accuracy and factual reporting. The required data tables and detailed research findings for the specified analytical techniques could not be located.
Therefore, the article focusing solely on the advanced spectroscopic and crystallographic elucidation of "this compound" cannot be generated at this time.
Theoretical and Computational Studies on 4 Phenyl 5h 1,2,3 Oxathiazole 2,2 Dioxide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, most notably Density Functional Theory (DFT), have been employed to investigate the electronic structure and predict the reactivity of 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide. These studies are crucial for understanding the molecule's behavior in chemical reactions, such as the Ni-catalyzed asymmetric hydrogenation.
In a study focusing on the enantioselectivity of the Ni-catalyzed asymmetric hydrogenation of this compound, DFT calculations were utilized to explore the reaction mechanism. The calculations helped in understanding the structural differences between the pathways leading to the S- and R-configured products. The binding of the C=N group of the substrate coplanar to the Ni-H bond was identified as a key factor, leading to the formation of a four-membered ring transition state.
Furthermore, these theoretical calculations have been used to estimate the enantiomeric excess (ee) of the reaction products. By calculating the Gibbs free energy difference between the transition states leading to the different enantiomers, the predicted % ee values were found to be in qualitative agreement with experimental results. For instance, the DFT-predicted % ee values were overestimated compared to the experimental result of 94% ee for the selective S-product, yet they successfully mirrored the observed trends in enantioselectivity.
Table 1: Comparison of Experimental and DFT Predicted Enantiomeric Excess (% ee)
| Substituent Group | Experimental % ee | DFT Predicted % ee (from ΔΔG‡) |
| Phenyl | 94% | 99.72% |
| Methyl | 83% | 95.25% |
This data is based on a study of Ni-catalyzed asymmetric hydrogenation.
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulation have been instrumental in mapping out the reaction pathways for the transformations of this compound. A notable example is the elucidation of the mechanism for the Ni-catalyzed asymmetric hydrogenation.
Computational studies have detailed the catalytic cycle, identifying key intermediates and transition states. For the asymmetric hydrogenation, the mechanism was shown to involve the acetate-assisted heterolytic cleavage of H2, followed by a 1,4-hydride addition of the Ni-H species and subsequent protonation. The theoretical models also revealed the importance of numerous weak attractive interactions between the substrate and the catalyst in stabilizing the favorable transition state.
The energetic span model has been used in conjunction with DFT calculations to determine the turnover frequency (TOF) of the catalytic cycle. By identifying the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS), the apparent activation free energies for the favorable and unfavorable pathways were calculated. For the S-pathway, the apparent activation energy was found to be 15.6 kcal/mol, while for the R-pathway, it was 19.5 kcal/mol. These calculations provided a theoretical TOF for the favorable S-pathway of 4.4 × 10^4 h⁻¹, significantly higher than the 114 h⁻¹ calculated for the R-pathway.
Computational Studies on Chemo- and Regioselectivity in Cycloaddition Reactions
While specific computational studies on the chemo- and regioselectivity in cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the principles of using computational methods to predict selectivity are well-established and have been applied to this molecule in the context of other reactions.
The DFT calculations performed to understand the enantioselectivity of the asymmetric hydrogenation provide a clear example of how computational chemistry can be used to dissect the factors governing stereoselectivity. The analysis of the transition state energies for the different stereochemical pathways demonstrates the power of these methods in predicting the major product isomer.
For instance, the calculated difference in the free energy barrier (ΔΔG‡) between the transition states leading to the S and R enantiomers was 3.9 kcal/mol for the phenyl-substituted substrate. This significant energy difference is the basis for the high enantioselectivity observed in the reaction. When the phenyl group was replaced with a methyl group, this energy difference decreased to 2.2 kcal/mol, which correlated with a lower experimentally observed enantiomeric excess. These findings highlight the capability of computational studies to predict how changes in substrate structure will affect the stereochemical outcome of a reaction.
Prediction of Spectroscopic Parameters and Conformational Analysis
Currently, there is a lack of specific computational studies in the reviewed literature that focus on the prediction of spectroscopic parameters (such as NMR or IR spectra) or a detailed conformational analysis of isolated this compound. While experimental characterization of this compound and its reaction products has been performed using techniques like 1H NMR and chiral high-performance liquid chromatography, theoretical predictions of these spectroscopic properties have not been a primary focus of the available research.
Q & A
Q. What are the established synthetic routes for 4-Phenyl-5H-1,2,3-oxathiazole 2,2-dioxide, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves cyclization reactions using substituted benzaldehydes or thiol precursors under acidic or basic conditions. For example, refluxing with glacial acetic acid as a catalyst in absolute ethanol (4–6 hours) followed by solvent evaporation under reduced pressure yields crystalline products . Optimization may involve adjusting molar ratios (e.g., 1:1 stoichiometry for benzaldehyde derivatives) or testing alternative solvents (e.g., DMF for polar intermediates). Monitoring via TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) ensures reaction completion .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- TLC with iodine vapor visualization for preliminary purity assessment .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the phenyl and oxathiazole rings.
- HPLC (C18 column, acetonitrile/water mobile phase) for quantitative purity analysis.
- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical when handling 4-Phenyl-5H-1,2,3-oxathiazole derivatives?
Methodological Answer:
- Use fume hoods for reactions involving volatile solvents (e.g., ethanol, acetic acid).
- Segregate chemical waste (e.g., halogenated byproducts) and dispose via certified biohazard contractors to prevent environmental contamination .
- Wear nitrile gloves and lab coats to avoid dermal exposure, as sulfone groups may exhibit reactivity.
Q. How can solubility challenges be addressed during experimental design?
Methodological Answer: Test solvents in order of increasing polarity:
Non-polar : Toluene or hexane (for hydrophobic phenyl groups).
Polar aprotic : DMSO or DMF (for sulfone moieties).
Ethanol/water mixtures for recrystallization .
Document solubility profiles to guide reaction medium selection.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the oxathiazole ring in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing sulfone group activates the oxathiazole ring toward nucleophilic attack. Use isotopic labeling (e.g., ¹⁸O in the sulfone) or computational modeling (DFT studies) to track bond cleavage/formation. Compare kinetics in polar vs. non-polar solvents to elucidate transition states .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., antimicrobial testing) across multiple cell lines or microbial strains.
- Control for solvent effects : Ensure DMSO concentrations ≤0.1% to avoid false positives.
- Structural analogs : Synthesize derivatives (e.g., 5-methyl or 4-fluoro-phenyl variants) to isolate pharmacophore contributions .
Q. What strategies are effective in designing experiments to study sulfone group stability under varying pH?
Methodological Answer:
Q. How can computational chemistry enhance understanding of this compound’s electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
